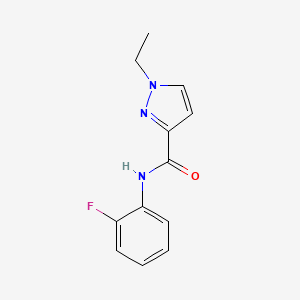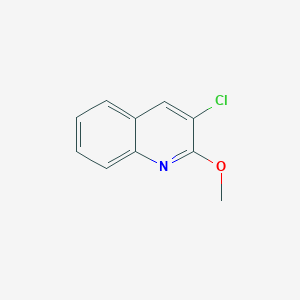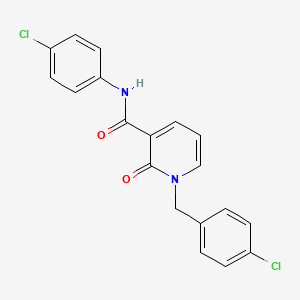
1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance. The molecular formula shows the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
Synthesis analysis involves the study of how the compound is made from its constituent elements or from other compounds. This can involve various chemical reactions, and the conditions under which these reactions occur .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide and related compounds have been synthesized and characterized, providing essential data for further research and potential applications. This includes the synthesis of similar compounds, like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which was identified and extensively characterized using chromatographic, spectroscopic, and crystal structure analysis techniques (McLaughlin et al., 2016).
Biological and Pharmacological Activities 2. Pyrazole carboxamide derivatives, which include this compound, have been explored for their potential biological activities. For instance, certain pyrazole carboxamide derivatives have shown nematocidal activity and distinct inhibition on the proliferation of some cancer cell lines (Zhao et al., 2017; Liu et al., 2016).
Crystal Structure Analysis 3. The crystal structures of related pyrazole carboxamide compounds have been determined, providing insights into their molecular configurations and interactions. Such studies are crucial for understanding the properties and potential applications of these compounds (Jasinski et al., 2012).
Potential Therapeutic Uses 4. Pyrazole carboxamide derivatives have been investigated for potential therapeutic uses, including as anticancer agents. Some derivatives have exhibited promising activity against various cancer cell lines, suggesting a potential avenue for the development of new anticancer drugs (Ahsan et al., 2018).
Antimicrobial Activities 5. Some N-substituted pyrazole carboxamide derivatives have shown significant antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents (Ragavan et al., 2010; Pitucha et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-ethyl-N-(2-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-2-16-8-7-11(15-16)12(17)14-10-6-4-3-5-9(10)13/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTWKENUBRDBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B3015910.png)

![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3015913.png)
![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)
![Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B3015916.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3015918.png)
![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)
![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)
![Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3015925.png)
![5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3015926.png)
![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)

